molecular formula C19H22FN3O2 B2714599 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one CAS No. 2034397-10-7

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one

Cat. No. B2714599
CAS RN: 2034397-10-7
M. Wt: 343.402
InChI Key: PFXLLLYKXYKLOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. It is often used in fields such as pharmaceuticals, materials science, and organic synthesis. Custom synthesis solutions, impurity profiling and characterization, peptide synthesis services, structural analysis services, chiral compound synthesis, fluorescent labeling and probes, bioconjugation and linker chemistry are some of the methods used in its synthesis.


Molecular Structure Analysis

The molecular structure of this compound is complex. It is known by registry numbers ZINC000240067954, ZINC000240067955 . The molecular formula of a similar compound is C16H22FN3O3.

Scientific Research Applications

Anticancer Activities

Research indicates that derivatives of pyrimidine and pyrazole, which share structural similarities with the queried compound, have shown promising anticancer activities. These compounds were evaluated for their cytotoxicity against various cancer cell lines, demonstrating potential as anticancer agents. For instance, compounds with fluoro and ethyl substitutions have been evaluated for their inhibitory activity against topoisomerase IIα, a key enzyme involved in DNA replication and transcription, highlighting their potential application in cancer treatment (Alam et al., 2016).

Enzyme Inhibition

Further research into pyrazole derivatives suggests their role in enzyme inhibition, relevant for developing treatments against diseases where specific enzyme activity is dysregulated. Such compounds have been designed and synthesized with the aim of evaluating their inhibitory activities against essential biological targets, potentially contributing to the discovery of new therapeutic agents (Zhang et al., 2007).

Drug Design and Synthesis

The chemical frameworks related to the query compound are instrumental in drug design, particularly for the synthesis of molecules with significant biological activities. Novel synthetic routes and methodologies for constructing such molecules have been explored, paving the way for the development of drugs with improved efficacy and selectivity. This includes the design of molecules targeting specific cellular pathways or receptors involved in disease progression, such as the Met kinase superfamily, indicative of the compound's potential application in targeted cancer therapy (Schroeder et al., 2009).

properties

IUPAC Name

1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-2-16-18(20)19(22-13-21-16)25-15-10-11-23(12-15)17(24)9-8-14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXLLLYKXYKLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one

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